molecular formula C6H10F3N B15319422 2-Methyl-4-(trifluoromethyl)pyrrolidine

2-Methyl-4-(trifluoromethyl)pyrrolidine

Cat. No.: B15319422
M. Wt: 153.15 g/mol
InChI Key: IIVOUOGIEWBEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trifluoromethyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which contribute to its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C6H10F3N/c1-4-2-5(3-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3

InChI Key

IIVOUOGIEWBEEM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and trifluoromethyl substituents. One common method involves the cyclization of appropriate precursors under basic conditions, followed by functionalization of the resulting pyrrolidine ring.

    Cyclization: The cyclization of a suitable precursor, such as a 1,4-diamine, can be achieved using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

2-Methyl-4-(trifluoromethyl)pyrrolidine undergoes oxidation primarily at the nitrogen atom or adjacent carbons. Common oxidizing agents and products include:

Reagent Conditions Product Reference
KMnO₄Acidic medium (H₂SO₄, H₂O)Pyrrolidine N-oxide
H₂O₂Aqueous solution, 25–50°CN-Oxide derivative
CrO₃Acetic acid, refluxKetone (ring oxidation)

Key Findings :

  • N-Oxidation : Dominates under mild conditions, forming stable N-oxides.

  • Ring Oxidation : Requires stronger oxidants (e.g., CrO₃) and yields ketones via C–H bond cleavage.

Reduction Reactions

The pyrrolidine ring itself is saturated, but derivatives (e.g., imines) can undergo reduction:

Reagent Conditions Product Reference
LiAlH₄Anhydrous ether, 0–25°CAlcohol (from ketone intermediates)
NaBH₄Methanol, 25°CPartial reduction of oxidized forms

Mechanistic Insight :

  • LiAlH₄ reduces carbonyl groups (e.g., ketones formed via prior oxidation) to secondary alcohols.

  • NaBH₄ is less effective for bulkier substrates.

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution under harsh conditions:

Reagent Conditions Product Reference
R–NH₂ (amine)K₂CO₃, DMF, 80–120°CAmine-substituted pyrrolidine
R–SH (thiol)NaH, THF, 60°CThioether derivative

Challenges :

  • The C–F bond in CF₃ is highly stable, requiring strong bases/nucleophiles.

  • Selectivity issues arise due to competing ring-opening reactions.

Catalytic Hydrogenation

While the parent compound is saturated, intermediates (e.g., imines) can undergo hydrogenation:

Catalyst Conditions Application Reference
Pd/C (10 wt%)H₂ (1 atm), MeOH, 25°CSynthesis of diastereomerically pure derivatives

Example : Hydrogenation of Michael adducts generates 2-trifluoromethyl pyrrolidines with three contiguous stereocenters .

Functionalization via Alkylation/Acylation

The secondary amine undergoes alkylation or acylation to yield derivatives:

Reagent Conditions Product Reference
R–X (alkyl halide)K₂CO₃, DMF, 60°CN-Alkylated pyrrolidine
R–COCl (acyl chloride)Et₃N, CH₂Cl₂, 0°CN-Acylated pyrrolidine

Applications :

  • Alkylation enhances lipophilicity for drug design.

  • Acylation protects the amine during multistep syntheses.

Comparative Reaction Data

Reaction Type Yield Range Selectivity Notes
Oxidation (N-Oxide)60–85%High (>90%)Mild conditions, scalable
CF₃ Substitution20–45%Moderate (50–70%)Requires excess nucleophile
Catalytic Hydrogenation70–95%Excellent (>95% ee)Stereoselective with chiral catalysts

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in target proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)pyrrolidine: Lacks the methyl group, affecting its steric and electronic characteristics.

    2,4-Dimethylpyrrolidine: Contains two methyl groups instead of a trifluoromethyl group, leading to different reactivity and biological activity.

Uniqueness

2-Methyl-4-(trifluoromethyl)pyrrolidine is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct steric and electronic properties. These features enhance its potential as a versatile scaffold in drug discovery and other scientific applications.

Q & A

Q. What are the common synthetic routes for 2-Methyl-4-(trifluoromethyl)pyrrolidine, and what analytical methods validate its purity and structure?

Methodological Answer: Synthesis typically involves substitution or coupling reactions. For example:

  • Substitution reactions : Use sodium azide or potassium thiocyanate to introduce functional groups at specific positions .
  • Enantioselective synthesis : Chiral catalysts (e.g., palladium complexes) or resolving agents like tartaric acid derivatives are employed to control stereochemistry .

Q. Validation Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and stereochemistry (e.g., 1^1H NMR for protons, 19^{19}F NMR for fluorine atoms) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 180.1) .

Q. How does the trifluoromethyl group influence the physicochemical properties and reactivity of this compound?

Methodological Answer: The CF3_3 group:

  • Enhances lipophilicity : Measured via logP values (experimental logP ≈ 2.1 vs. 1.3 for non-fluorinated analogs) .
  • Increases metabolic stability : Assessed using liver microsome assays (e.g., >80% remaining after 1 hour in human liver microsomes) .
  • Modulates electronic effects : Electron-withdrawing nature alters pKa_a (e.g., pKa_a ≈ 8.2 for the pyrrolidine nitrogen vs. 10.1 in non-fluorinated analogs) .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can chiral catalysts or resolving agents address them?

Methodological Answer: Challenges :

  • Racemization risk : The CF3_3 group’s steric bulk can destabilize intermediates during ring closure .
  • Low enantiomeric excess (ee) : Baseline ee <50% in non-optimized conditions .

Q. Solutions :

  • Chiral catalysts : Use (R)-BINAP-Pd complexes to achieve ee >90% in asymmetric hydrogenation .
  • Kinetic resolution : Enzymatic resolution with lipases (e.g., Candida antarctica lipase B) improves ee to >99% .

Q. How does this compound interact with biological targets, and what computational methods predict its binding affinities?

Methodological Answer: Experimental Approaches :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD_D = 120 nM for dopamine D3 receptor) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG ≈ -9.8 kcal/mol) .

Q. Computational Methods :

  • Molecular docking (AutoDock Vina) : Predicts binding poses with RMSD <2.0 Å compared to crystallographic data .
  • Molecular Dynamics (MD) simulations : Analyzes stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies mitigate instability of this compound under physiological conditions?

Methodological Answer: Instability Factors :

  • pH-dependent degradation : Rapid hydrolysis at pH <3 (t1/2_{1/2} <1 hour) .
  • Oxidative metabolism : CYP3A4-mediated oxidation forms reactive metabolites .

Q. Mitigation Strategies :

  • Prodrug design : Esterification of the pyrrolidine nitrogen increases plasma stability (t1/2_{1/2} >6 hours) .
  • Formulation optimization : Use cyclodextrin complexes to enhance aqueous solubility (from 0.5 mg/mL to 12 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.